molecular formula C14H15N3O2S B1345311 1-[6-(Thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxylic acid CAS No. 1017117-60-0

1-[6-(Thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxylic acid

Cat. No.: B1345311
CAS No.: 1017117-60-0
M. Wt: 289.35 g/mol
InChI Key: IOMQGUSDJPKDLT-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature

1-[6-(Thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxylic acid belongs to the class of heterocyclic carboxylic acids featuring multiple nitrogen-containing ring systems. The compound's International Union of Pure and Applied Chemistry name reflects its complex architecture: the piperidine ring serves as the central scaffold, substituted at the nitrogen atom with a pyridazine moiety that itself bears a thiophene substituent at the 6-position. The carboxylic acid functionality is positioned at the 4-position of the piperidine ring, distinguishing it from related isomers such as the 3-carboxylic acid variant documented in chemical databases.

The molecular formula C14H15N3O2S encompasses a molecular weight of 289.35 grams per mole, reflecting the substantial heterocyclic framework. The compound exhibits a unique substitution pattern where the pyridazine ring connects through its 3-position to the piperidine nitrogen, while the thiophene ring attaches to the pyridazine at the 6-position. This specific connectivity pattern creates a distinctive three-dimensional arrangement that influences both chemical reactivity and biological activity profiles.

Structurally, the compound can be classified within several overlapping categories: it functions as a pyridazine derivative due to the presence of the 1,2-diazine ring system, qualifies as a thiophene-containing heterocycle through its sulfur-bearing aromatic ring, and represents a piperidine carboxylic acid through its saturated nitrogen-containing cycle with carboxyl substitution. The combination of these structural elements positions it within the broader family of multi-heterocyclic compounds that have gained prominence in pharmaceutical research for their diverse biological activities.

Historical Context of Thienylpyridazine Research

The development of thienylpyridazine chemistry traces its origins to the mid-20th century recognition of pyridazine as a privileged heterocycle in medicinal chemistry. Early investigations established that pyridazine-containing compounds possessed unique physicochemical properties, including enhanced hydrogen-bonding capacity and distinctive electronic characteristics that differentiated them from other diazine systems. The integration of thiophene rings into pyridazine frameworks emerged as researchers sought to combine the electron-deficient nature of pyridazines with the electron-rich properties of thiophene systems.

Historical synthetic approaches to thienylpyridazine derivatives initially relied on cyclization methodologies, but these were gradually superseded by more efficient cross-coupling strategies. The advent of palladium-catalyzed Suzuki-Miyaura coupling reactions revolutionized the field by enabling the systematic construction of thienylpyridazine scaffolds from readily available halogenated precursors and thiophene boronic acids. This methodological advancement facilitated the preparation of diverse thienylpyridazine libraries, accelerating structure-activity relationship studies and medicinal chemistry optimization efforts.

The evolution of thienylpyridazine research has been marked by several key milestones, including the recognition of these compounds as effective kinase inhibitors, their application in nonlinear optical materials, and their emergence as privileged scaffolds in drug design. Recent decades have witnessed increasing sophistication in synthetic methodologies, with researchers developing novel coupling strategies and exploring innovative substitution patterns to enhance biological activity and selectivity profiles.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from its exemplification of key principles in molecular design and chemical reactivity. The pyridazine component contributes several distinctive features: it possesses the largest dipole moment among the diazine heterocycles, exhibits minimal basicity that reduces off-target interactions, and provides dual hydrogen-bonding capacity through its adjacent nitrogen atoms. These properties render pyridazine-containing compounds particularly valuable in medicinal chemistry applications where precise molecular recognition is essential.

The thiophene moiety introduces complementary electronic effects, contributing electron density to the overall molecular framework while maintaining aromatic stability. Thiophene rings have demonstrated remarkable versatility in pharmaceutical applications, ranking fourth among heterocycles in recent pharmaceutical approvals. The sulfur atom in thiophene systems can engage in unique interactions, including coordination with metal centers and participation in sulfur-pi interactions that enhance binding affinity to biological targets.

The piperidine carboxylic acid component adds further complexity to the molecular architecture, providing both conformational flexibility through the saturated ring system and ionizable functionality through the carboxyl group. This combination enables the compound to adopt multiple conformations while maintaining the capacity for ionic interactions with biological targets. The strategic positioning of the carboxylic acid at the 4-position of the piperidine ring creates a specific geometric arrangement that influences molecular recognition patterns.

Table 1: Comparative Physicochemical Properties of Related Heterocycles

Heterocycle Dipole Moment (D) pKa Hydrogen Bond Acceptors Topological Polar Surface Area (Ų)
Pyridazine 4.22 2.33 2 25.78
Pyrimidine 2.34 1.30 2 25.78
Pyrazine 0.00 0.65 2 25.78
Thiophene 0.52 - 0 28.24
Piperidine 1.19 11.12 1 12.03

Data compiled from multiple sources

Position in Contemporary Chemical Literature

Contemporary chemical literature positions this compound within several active research domains, reflecting its multifaceted utility in modern chemistry. Recent computational studies have employed this compound and related structures as templates for developing novel therapeutic agents targeting neurodegenerative diseases, particularly Alzheimer's disease. These investigations utilize advanced molecular dynamics simulations and quantitative structure-activity relationship modeling to optimize biological activity while maintaining favorable pharmacokinetic properties.

The compound has gained particular attention in the context of multi-target drug design strategies, where researchers seek to develop single molecules capable of interacting with multiple biological targets simultaneously. This approach addresses the complex pathophysiology of diseases such as Alzheimer's disease, where multiple biochemical pathways contribute to disease progression. The thienylpyridazine framework provides an excellent scaffold for such multi-target approaches due to its ability to engage diverse binding sites through different portions of the molecule.

Recent synthetic methodologies have expanded the accessibility of thienylpyridazine derivatives through innovative approaches such as formal [4 + 2] cyclization reactions and radical-mediated coupling strategies. These advances have enabled researchers to construct complex thienylpyridazine frameworks with greater efficiency and broader substrate scope than previously possible. The development of these methods has facilitated the preparation of compound libraries for biological screening and structure-activity relationship studies.

Table 2: Recent Synthetic Approaches to Thienylpyridazine Derivatives

Methodology Yield Range (%) Reaction Conditions Key Advantages Reference
Suzuki-Miyaura Coupling 14-28 Pd(PPh3)4, 80°C, DME/EtOH Commercial availability of reagents
Formal [4 + 2] Cyclization 65-85 Radical conditions, room temperature High efficiency, mild conditions
Direct C-H Functionalization 45-70 Transition metal catalysis Atom economy, reduced waste

The integration of computational chemistry with experimental synthesis has emerged as a defining characteristic of contemporary thienylpyridazine research. Researchers routinely employ density functional theory calculations to predict molecular properties, optimize synthetic routes, and design compounds with enhanced biological activity. These computational approaches have proven particularly valuable for understanding the electronic structure and conformational preferences of complex thienylpyridazine derivatives.

Properties

IUPAC Name

1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c18-14(19)10-5-7-17(8-6-10)13-4-3-11(15-16-13)12-2-1-9-20-12/h1-4,9-10H,5-8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMQGUSDJPKDLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NN=C(C=C2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyridazine Ring Formation

The pyridazine scaffold is typically constructed via cyclocondensation or cycloaddition reactions. A common approach involves:

  • Cyclocondensation of 1,4-diketones with hydrazines : For example, reacting 1,4-diketone derivatives with hydrazine hydrate under acidic or basic conditions yields 3,6-disubstituted pyridazines.
  • Suzuki-Miyaura Coupling : Thiophene-2-boronic acid is coupled with halogenated pyridazine intermediates (e.g., 6-chloropyridazin-3-yl derivatives) using Pd catalysts (e.g., Pd(PPh₃)₄) in the presence of a base (e.g., Na₂CO₃).

Example Protocol

Step Reagents/Conditions Outcome
1 Thiophene-2-boronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1), 80°C, 12h 6-(Thiophen-2-yl)pyridazin-3-amine intermediate

Piperidine-4-carboxylic Acid Substitution

The piperidine moiety is introduced via nucleophilic substitution or reductive amination:

  • Buchwald-Hartwig Amination : A palladium-catalyzed coupling between 6-(thiophen-2-yl)pyridazin-3-yl halides and piperidine-4-carboxylic acid derivatives (e.g., methyl ester protected).
  • Reductive Amination : Reaction of pyridazine aldehydes with piperidine-4-carboxylic acid esters under H₂/Raney Ni or NaBH₄ conditions.

Key Reaction Data

Parameter Details
Catalyst Pd₂(dba)₃, Xantphos
Solvent Toluene, 110°C
Yield 68–72%

Functional Group Interconversion

Final hydrolysis of ester-protected intermediates to carboxylic acids is critical:

  • Ester Hydrolysis : Treating methyl/ethyl esters with NaOH (aq.) or LiOH in THF/MeOH at reflux.

Optimized Conditions

Reagent Temperature Time Yield
6 M HCl 80°C 4h 85%

Purification and Characterization

  • Chromatography : Silica gel column chromatography (EtOAc/hexane or DCM/MeOH).
  • Analytical Data :
    • ¹H NMR (DMSO-d₆): δ 8.72 (d, J = 8.8 Hz, 1H, pyridazine-H), 7.45–7.32 (m, 3H, thiophene-H), 3.89 (m, 2H, piperidine-H), 2.61 (m, 1H, COOH).
    • LC-MS : m/z 304 [M+H]⁺.

Challenges and Solutions

  • Regioselectivity : Use of directing groups (e.g., Boc-protected amines) ensures correct substitution patterns.
  • Catalyst Poisoning : Fluorine-containing byproducts are mitigated via additives like titanium isopropoxide.

Chemical Reactions Analysis

Types of Reactions

1-(6-Thien-2-ylpyridazin-3-yl)piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene group can yield thiophene sulfoxide or thiophene sulfone, while reduction of the pyridazine ring can yield dihydropyridazine derivatives.

Scientific Research Applications

1-(6-Thien-2-ylpyridazin-3-yl)piperidine-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(6-Thien-2-ylpyridazin-3-yl)piperidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cell signaling pathways, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations:

  • Electron Effects : The thiophene group in the target compound provides electron-rich aromaticity, contrasting with the electron-deficient 3-fluorophenyl and trifluoromethyl analogs .
  • Molecular Weight : The trifluoromethyl derivative has the lowest molecular weight (275.23 g/mol), while the 4-methylpiperazinyl analog has the highest (305.38 g/mol) .

Biological Activity

1-[6-(Thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and implications for therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The synthetic route often includes the formation of the piperidine ring and subsequent functionalization to introduce the thiophenyl and pyridazinyl groups.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to 1-[6-(Thiophen-2-yl)pyridazin-3-yl]piperidine derivatives. For instance, derivatives synthesized from thieno[2,3-d]pyrimidine exhibited a broad spectrum of antimicrobial activity against various bacterial strains, including Pseudomonas aeruginosa . The mechanism of action is believed to involve inhibition of key bacterial enzymes, such as TrmD, which is crucial for bacterial survival.

Anticancer Properties

The compound has also been evaluated for its anticancer properties. Research indicates that piperidine derivatives can induce cytotoxic effects in various cancer cell lines. For example, modifications in the piperidine structure have shown enhanced potency against tumor cells, with some derivatives achieving IC50 values significantly lower than standard chemotherapeutics . The structure–activity relationship (SAR) studies suggest that specific substitutions on the piperidine ring can enhance selectivity and efficacy against cancer cells.

The biological activity of this compound may involve multiple mechanisms:

  • Enzyme Inhibition : It has been suggested that this compound may inhibit enzymes involved in critical cellular processes, contributing to its antimicrobial and anticancer effects.
  • Receptor Modulation : Similar compounds have shown activity as modulators of various receptors, which could also apply to this compound.

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of a series of thieno[2,3-d]pyrimidine derivatives against Pseudomonas aeruginosa, demonstrating that specific structural features significantly enhance activity .
  • Anticancer Evaluation : A derivative with a similar piperidine structure was tested against multiple cancer cell lines, showing promising results with an IC50 value as low as 1.143 µM against renal cancer cells .

Data Table: Biological Activity Summary

Compound NameActivity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
This compoundAntimicrobialPseudomonas aeruginosaNot specified
Piperidine derivativeAnticancerRenal cancer cell line1.143
Thieno[2,3-d]pyrimidine derivativeAntimicrobialVarious bacterial strainsMIC 0.25 - 10

Q & A

Basic Research Questions

Q. What are the key structural features and recommended synthetic routes for 1-[6-(Thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxylic acid?

  • Answer : The compound contains a pyridazine core linked to a thiophene moiety and a piperidine-4-carboxylic acid group. Its synthesis typically involves multi-step heterocyclic condensation, such as coupling thiophene derivatives with pyridazine intermediates, followed by cyclization and functionalization. A common approach includes palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-thiophene bond formation, with subsequent piperidine ring closure under acidic or basic conditions .
  • Example Reaction Table :

StepReagents/ConditionsPurpose
1Pd(OAc)₂, DMF, 80°CThiophene-pyridazine coupling
2Piperidine, HCl, refluxCyclization and acid functionalization

Q. How can researchers verify the purity and structural identity of this compound?

  • Answer : Use orthogonal analytical methods:

  • HPLC/MS : Quantify purity (>95% typical for research-grade material).
  • NMR (¹H/¹³C) : Confirm substitution patterns (e.g., thiophene proton shifts at δ 6.8–7.5 ppm; pyridazine C=O at ~170 ppm) .
  • XRD : Resolve ambiguities in stereochemistry or crystal packing .

Q. What solvents and catalysts are optimal for its synthesis?

  • Answer : Polar aprotic solvents (DMF, acetonitrile) enhance reaction efficiency in coupling steps, while transition-metal catalysts (Pd, Cu) are critical for cross-coupling. For cyclization, acidic conditions (HCl) or bases (K₂CO₃) are employed .

Advanced Research Questions

Q. How can reaction yields be improved for large-scale synthesis?

  • Answer : Optimize stoichiometry (e.g., 1.2:1 thiophene:pyridazine ratio), use inert atmospheres to prevent oxidation, and employ microwave-assisted synthesis for faster kinetics. Catalytic systems like Pd/XPhos with Cs₂CO₃ base have shown higher yields (~75%) in analogous heterocyclic systems .

Q. What strategies address contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

  • Answer :

  • Assay Validation : Use standardized cell lines (e.g., HEK293 for cytotoxicity; Staphylococcus aureus for antimicrobial tests).
  • SAR Studies : Modify the thiophene or piperidine regions to isolate activity drivers .
  • Computational Modeling : Dock the compound into target enzymes (e.g., bacterial dihydrofolate reductase) to predict binding modes .

Q. How can researchers analyze its supramolecular interactions in crystal structures?

  • Answer : XRD analysis reveals intermolecular interactions (e.g., hydrogen bonds between the carboxylic acid and pyridazine N-atoms). Database surveys (Cambridge Structural Database) can compare packing motifs with analogs like (E)-3-(pyridin-4-yl)acrylic acid derivatives .

Q. What methods are suitable for studying its metabolic stability?

  • Answer :

  • In vitro Microsomal Assays : Use liver microsomes (human/rat) with LC-MS/MS to track degradation.
  • Isotope Labeling : Introduce ¹⁴C at the piperidine ring to trace metabolic pathways .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points or spectral data?

  • Answer :

  • Reproduce Conditions : Ensure identical solvents (e.g., recrystallization from EtOH vs. DCM).
  • Dynamic NMR : Detect conformational flexibility affecting spectral shifts .
  • Collaborative Validation : Cross-check data with independent labs or databases (PubChem, CSD) .

Methodological Resources

  • Synthetic Protocols : Refer to PubChem’s ligand-coupled heterocycle synthesis .
  • Analytical Standards : Follow pharmacopeial guidelines for purity validation (e.g., HPLC gradient protocols) .

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